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Compound of Interest

Compound Name: 1-Cycloheptylethan-1-one

CAS No.: 6713-48-0

Cat. No.: B2810238

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 1-cycloheptylethan-1-one (also

known by its IUPAC name, 1-cycloheptylethanone), a saturated ketone with potential

applications in organic synthesis and medicinal chemistry. This document delves into the

nomenclature, physicochemical properties, synthesis, spectroscopic characterization, and

potential utility of this compound, particularly for professionals in drug development. While

specific research on 1-cycloheptylethan-1-one is not abundant, this guide synthesizes

available data and draws logical comparisons with closely related analogues to provide a

thorough and practical resource.

Introduction and Nomenclature
1-Cycloheptylethan-1-one, a colorless liquid at room temperature, is an organic compound

featuring a seven-membered cycloheptyl ring attached to an acetyl group. The cycloheptyl

moiety, a saturated carbocycle, offers a unique three-dimensional scaffold that is of increasing
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interest in medicinal chemistry for its potential to improve pharmacokinetic and

pharmacodynamic properties of drug candidates.

The nomenclature for this compound is straightforward. According to IUPAC naming

conventions, the ethanone portion is the principal functional group, with the cycloheptyl group

treated as a substituent at the first position, leading to the name 1-cycloheptylethan-1-one.[1]

Common synonyms for this compound include:

Acetylcycloheptane

Cycloheptyl methyl ketone

The Chemical Abstracts Service (CAS) registry number for 1-cycloheptylethan-1-one is 6713-

48-0.[1]

Physicochemical and Spectroscopic Properties
A precise understanding of the physicochemical and spectroscopic properties of 1-
cycloheptylethan-1-one is essential for its synthesis, purification, and characterization.

Physicochemical Properties
While extensive experimental data for 1-cycloheptylethan-1-one is not readily available in the

literature, a combination of computed data and properties of analogous compounds provides a

reliable profile.
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Property Value/Information Source

Molecular Formula C9H16O PubChem[1]

Molecular Weight 140.22 g/mol PubChem[1]

Appearance Colorless liquid (inferred)

Boiling Point

Not specified; expected to be

higher than cyclohexyl methyl

ketone (181-182 °C)

Solubility

Expected to be soluble in

organic solvents and have low

solubility in water.

CAS Number 6713-48-0 PubChem[1]

Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and purity assessment of 1-
cycloheptylethan-1-one. Below are the expected spectroscopic signatures based on its

structure and data from analogous compounds.

2.2.1. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 1-cycloheptylethan-1-one is expected to show distinct signals for

the acetyl protons and the cycloheptyl protons.

Acetyl Protons (-COCH3): A sharp singlet, integrating to 3 protons, is anticipated around δ

2.1 ppm.

Cycloheptyl Methine Proton (-CH-CO-): A multiplet, integrating to 1 proton, is expected

further downfield due to the deshielding effect of the adjacent carbonyl group, likely in the

range of δ 2.5-2.8 ppm.

Cycloheptyl Methylene Protons (-CH2-): A series of overlapping multiplets, integrating to 12

protons, would be observed in the upfield region, typically between δ 1.2-1.9 ppm.

2.2.2. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
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The 13C NMR spectrum provides key information about the carbon framework.

Carbonyl Carbon (C=O): A signal in the downfield region, characteristic of a ketone, is

expected around δ 212-215 ppm.

Acetyl Carbon (-CH3): An upfield signal around δ 28-30 ppm.

Cycloheptyl Methine Carbon (-CH-CO-): A signal around δ 50-55 ppm.

Cycloheptyl Methylene Carbons (-CH2-): Multiple signals in the range of δ 26-30 ppm. Due

to the flexibility of the seven-membered ring, some carbons may have very similar chemical

shifts.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the carbonyl functional group.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1705-1725 cm-1,

which is characteristic of a saturated aliphatic ketone.[2]

C-H Stretch (sp3): Multiple bands just below 3000 cm-1 (typically 2850-2960 cm-1)

corresponding to the C-H stretching vibrations of the cycloheptyl and methyl groups.

C-H Bend: Bending vibrations for the CH2 and CH3 groups are expected in the 1350-1470

cm-1 region.

2.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Molecular Ion (M+): The mass spectrum should show a molecular ion peak at an m/z value

corresponding to the molecular weight of the compound (140.22).

Fragmentation: Common fragmentation pathways for ketones would be expected. The most

prominent fragmentation would likely be the alpha-cleavage, resulting in the loss of the

acetyl group (CH3CO•, m/z 43) or the cycloheptyl radical (C7H13•, m/z 97). This would lead

to significant peaks at m/z 97 and m/z 43 (the acylium ion, [CH3CO]+). Another possible
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fragmentation is the McLafferty rearrangement if a gamma-hydrogen is available on the

cycloheptyl ring.

Synthesis of 1-Cycloheptylethan-1-one
Several synthetic routes can be envisioned for the preparation of 1-cycloheptylethan-1-one,

with the Friedel-Crafts acylation of a suitable cycloheptyl precursor being a primary method.

Friedel-Crafts Acylation of Cycloheptene
A plausible and efficient method for the synthesis of 1-cycloheptylethan-1-one is the Friedel-

Crafts acylation of cycloheptene. This reaction typically involves the use of an acylating agent,

such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst.

Reaction Scheme:

Friedel-Crafts Acylation

Cycloheptene
1-Cycloheptylethan-1-one+ Acetyl Chloride

Acetyl Chloride

AlCl₃ or SnCl₄

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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